REACTION_CXSMILES
|
[CH3:1][O:2][C:3]1[CH:11]=[N:10][C:9](Br)=[C:8]2[C:4]=1[CH:5]=[CH:6][NH:7]2.O1C=CC=C1P(C1OC=CC=1)C1OC=CC=1.[CH3:29][CH:30]([OH:33])[C:31]#[CH:32]>C1C=CC(C#N)=CC=1.C1C=CC(C#N)=CC=1.Cl[Pd]Cl.[Cu]I.N1CCCCC1>[CH3:1][O:2][C:3]1[CH:11]=[N:10][C:9]([C:32]#[C:31][CH:30]([OH:33])[CH3:29])=[C:8]2[C:4]=1[CH:5]=[CH:6][NH:7]2 |f:3.4.5|
|
Name
|
|
Quantity
|
0.2 g
|
Type
|
reactant
|
Smiles
|
COC1=C2C=CNC2=C(N=C1)Br
|
Name
|
|
Quantity
|
0.041 g
|
Type
|
reactant
|
Smiles
|
O1C(=CC=C1)P(C=1OC=CC1)C=1OC=CC1
|
Name
|
PdCl2(PhCN)2
|
Quantity
|
0.017 g
|
Type
|
catalyst
|
Smiles
|
C1=CC=C(C=C1)C#N.C1=CC=C(C=C1)C#N.Cl[Pd]Cl
|
Name
|
CuI
|
Quantity
|
0.017 g
|
Type
|
catalyst
|
Smiles
|
[Cu]I
|
Name
|
|
Quantity
|
0.09 mL
|
Type
|
reactant
|
Smiles
|
CC(C#C)O
|
Name
|
|
Quantity
|
10 mL
|
Type
|
solvent
|
Smiles
|
N1CCCCC1
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
80 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
the solvent was removed in vacuo
|
Type
|
CUSTOM
|
Details
|
The residue was partitioned with EtOAc-H2O
|
Type
|
CUSTOM
|
Details
|
the aqueous phase was separated
|
Type
|
EXTRACTION
|
Details
|
re-extracted with EtOAc (×2)
|
Type
|
WASH
|
Details
|
The combined organic layers were washed (H2O, brine)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried (Na2SO4)
|
Type
|
CONCENTRATION
|
Details
|
concentrated
|
Name
|
|
Type
|
product
|
Smiles
|
COC1=C2C=CNC2=C(N=C1)C#CC(C)O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 0.2 g | |
YIELD: PERCENTYIELD | 95% | |
YIELD: CALCULATEDPERCENTYIELD | 105.1% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |